N-t-Boc-mdma

概要

説明

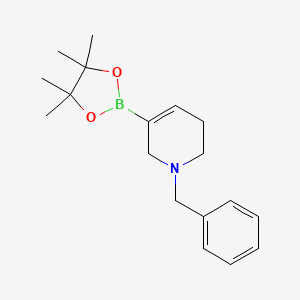

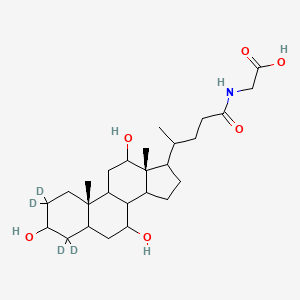

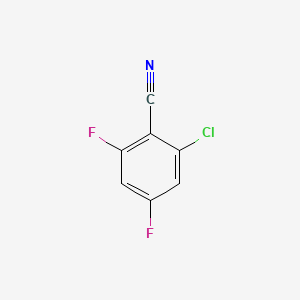

3,4-MDMA t-butyl Carbamate is an analytical reference standard categorized as an amphetamine . It is a precursor in the synthesis of 3,4-MDMA . This compound is intended for research and forensic applications .

Synthesis Analysis

The synthesis of carbamates, such as 3,4-MDMA t-butyl Carbamate, has been a topic of interest in medicinal chemistry . Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .

Molecular Structure Analysis

The molecular formula of 3,4-MDMA t-butyl Carbamate is C16H23NO4 . Its average mass is 293.358 Da and its monoisotopic mass is 293.162720 Da .

Chemical Reactions Analysis

Carbamates, including 3,4-MDMA t-butyl Carbamate, are known for their stability and ability to modulate inter- and intramolecular interactions with target enzymes or receptors . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .

Physical And Chemical Properties Analysis

The density of 3,4-MDMA t-butyl Carbamate is 1.1±0.1 g/cm³ . Its boiling point is 386.5±37.0 °C at 760 mmHg . The compound has a vapor pressure of 0.0±0.9 mmHg at 25°C and an enthalpy of vaporization of 63.5±3.0 kJ/mol . The flash point is 187.6±26.5 °C .

科学的研究の応用

MDMAの前駆体

N-t-Boc-mdmaは、娯楽目的で主に使用される向精神薬であるMDMA(3,4-メチレンジオキシメタンフェタミン)に高収率で変換することができる . この変換は、80℃で30分間、水性HClとの反応によって達成できる .

潜在的なプロドラッグ

プロドラッグとは、投与後、薬理学的に活性な薬物に変換される薬物または化合物である。this compoundは、MDMAのプロドラッグとして作用する可能性がある。 模擬胃液(pH 1.5)にさらされると、this compoundのほとんどは305分後にMDMAに変換された . これは、この誘導体化された形態が、生体内ではプロドラッグとして役立つ可能性があることを示唆している .

他の薬物の誘導体

研究によると、メタンフェタミン、プソイドエフェドリン、4-メチルメチルカチンオン(メフェドロン)などの他の薬物のt-BOC誘導体は、ジ-tert.-ブチルジカルボネートを使用して調製することもできる . これは、this compoundが、これらの薬物の合成に潜在的に使用できることを示唆している。

薬物市場の監視

this compoundを含むt-BOC誘導体が薬物市場に出現したことは、さらなる監視が必要である<a aria-label="1: 4. 薬物市場の監視" data-citationid="c7c43b73-556b-71ee-6789-d21fe7d

作用機序

Target of Action

N-t-Boc-MDMA, also known as 3,4-MDMA t-butyl Carbamate, is a synthetic precursor to, or a prodrug of the empathogenic drug MDMA . The primary targets of this compound are likely to be the same as those of MDMA, which primarily acts on the serotonin, norepinephrine, and dopamine neurotransmitter systems in the brain.

Mode of Action

It is believed to be converted into mdma in the body . MDMA increases the activity of serotonin, norepinephrine, and dopamine by inhibiting their reuptake into neurons, leading to an increased concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission and the characteristic psychoactive effects.

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be similar to those affected by MDMA. MDMA’s primary mechanism of action involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This can result in downstream effects such as mood elevation, increased sociability, and altered perception.

Pharmacokinetics

It has been suggested that this compound can be converted into mdma in the body . The conversion likely occurs through the action of stomach acid, which would cleave the t-butoxycarbonyl (Boc) group, releasing MDMA

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as the pH of the stomach can affect the rate at which this compound is converted into MDMA . Additionally, individual factors such as genetics, overall health, and the presence of other substances in the body can also influence the effects of this compound.

Safety and Hazards

The safety data sheet for tert-Butyl carbamate, a related compound, suggests that if inhaled, the person should be moved into fresh air and given artificial respiration if not breathing . In case of skin or eye contact, it should be washed off with soap and plenty of water . If swallowed, the mouth should be cleaned with water and then the person should drink plenty of water .

将来の方向性

The future of 3,4-MDMA t-butyl Carbamate and related compounds lies in their potential therapeutic applications. MDMA-assisted psychotherapy is currently being researched for the treatment of posttraumatic stress disorder (PTSD), anxiety associated with autism, and alcohol use disorder . If clinical efficacy criteria are achieved, MDMA could become a medicine .

特性

IUPAC Name |

tert-butyl N-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-11(17(5)15(18)21-16(2,3)4)8-12-6-7-13-14(9-12)20-10-19-13/h6-7,9,11H,8,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVJRRNQRXHMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C=C1)OCO2)N(C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336634 | |

| Record name | N-t-BOC-MDMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228259-70-8 | |

| Record name | N-t-Boc-mdma | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1228259708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-t-BOC-MDMA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-T-BOC-MDMA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DZ4398X4QR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Chloro-7-nitro-1,2-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B593821.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-propoxybenzamide](/img/structure/B593835.png)

![N,N'-Bis[(4-pyridin-2-ylphenyl)methyl]ethane-1,2-diamine](/img/structure/B593836.png)